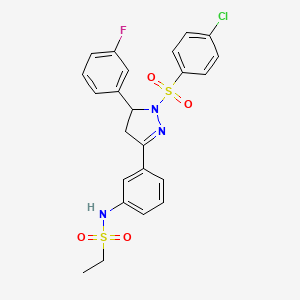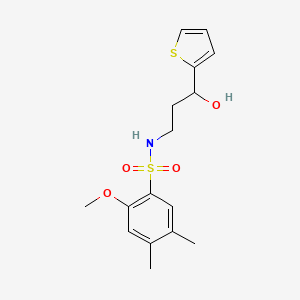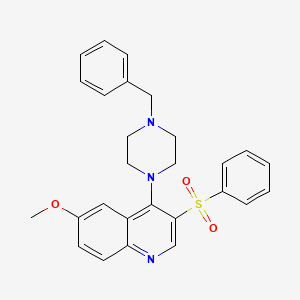
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported using different methods. For instance, the Lewis Acid-Promoted reactions of 4-N-(benzenesulfonyl)-3-methoxy-1,4-benzoquinone monoimine with various propenylbenzenes result in complex products with multiple asymmetric centers, indicating a potential route for synthesizing complex quinoline derivatives . Additionally, a novel synthesis protocol for quinolin-2(1H)-one derivatives has been developed, which involves one-pot C–C and C–N bond formation in water, suggesting an eco-friendly and efficient approach for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzenesulfonyl group and a methoxy group attached to the quinoline core. The full 3D structural characterization of similar compounds, such as 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, has been reported, revealing the existence of an intramolecular weak hydrogen bond, which is relevant to the compound's conformational preference . This information is crucial for understanding the molecular structure of "3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline".
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be inferred from the reactions of related compounds. For example, the addition of benzenesulfinic acid to substituted 1,4-quinones in the presence of trifluoroacetic acid leads to phenyl-sulfonylhydroquinones, which upon oxidation yield the corresponding quinones that can further react with dienes to give Diels–Alder adducts . These reactions demonstrate the potential for diverse chemical transformations involving the sulfonyl and quinone moieties, which could be applicable to the compound of interest.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline" are not directly reported in the provided papers, the properties of similar compounds can provide valuable insights. The solubility, reactivity, and stability of these compounds can be influenced by the presence of the benzenesulfonyl and methoxy groups, as well as the overall molecular conformation . Additionally, the use of water as a solvent in the synthesis of related compounds suggests considerations for the solubility and environmental impact of the compound .
科学的研究の応用
Tubulin Polymerization Inhibition
A study highlighted the synthesis and antiproliferative activity of a series of compounds, where methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound structurally related to 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline, showed promising activity against human cancer cells by inhibiting tubulin polymerization. This mechanism of action was suggested based on MorphoBase and ChemProteoBase profiling analyses, indicating its potential as a therapeutic agent in cancer treatment (Minegishi et al., 2015).
Anticancer Agent Synthesis
Research into substituted 1,2,3,4-tetrahydroisoquinolines, which share a part of the structural framework with 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline, explored their synthesis for potential anticancer applications. These compounds, due to their tetrahydroisoquinoline moiety, were studied for a range of biological activities, including antitumor and antimicrobial activities. This study underscores the broader interest in quinoline derivatives for pharmaceutical development, reflecting on the potential utility of compounds like 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline (Redda et al., 2010).
特性
IUPAC Name |
3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-33-22-12-13-25-24(18-22)27(26(19-28-25)34(31,32)23-10-6-3-7-11-23)30-16-14-29(15-17-30)20-21-8-4-2-5-9-21/h2-13,18-19H,14-17,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCRHLSPNKLMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

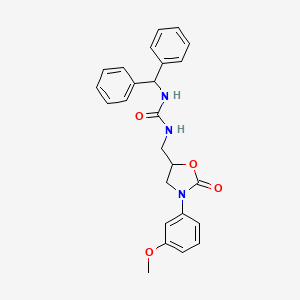
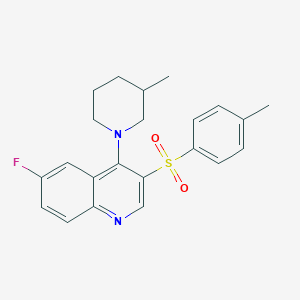
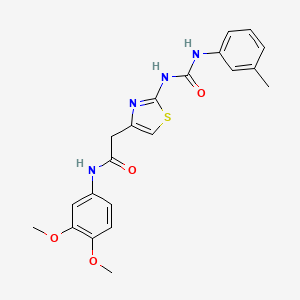
![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)
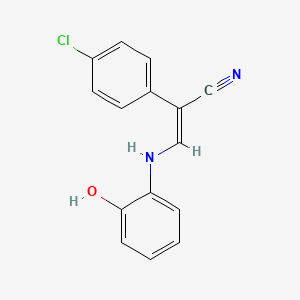
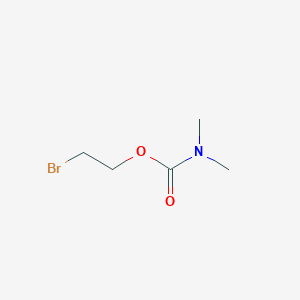
![3,4,5,6-tetrachloro-N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2543144.png)

![Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2543148.png)
![4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2543151.png)
![3-(dimethylamino)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2543152.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B2543154.png)
